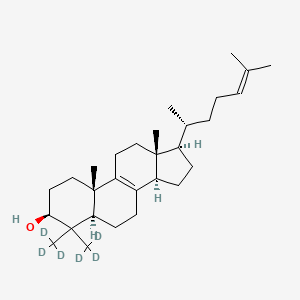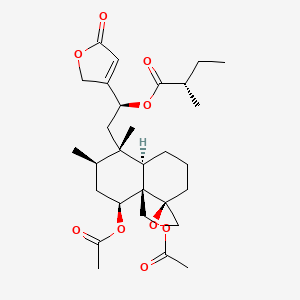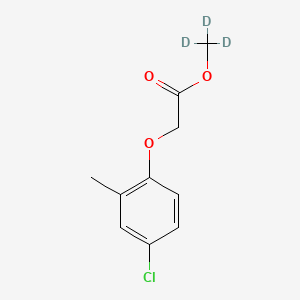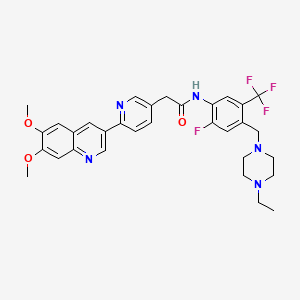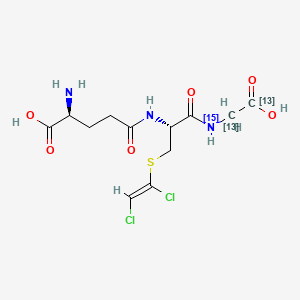
Autocamtide-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autocamtide-3 is a synthetic peptide that serves as a selective substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). It is composed of 13 amino acids and contains the threonine residue at position 287. This compound is widely used in biochemical research to study the activity and regulation of CaMKII, which plays a crucial role in various cellular processes, including synaptic plasticity, memory formation, and cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Autocamtide-3 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
The reaction conditions typically involve the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents, and trifluoroacetic acid (TFA) for cleavage and deprotection .
Industrial Production Methods
While this compound is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for larger batch sizes. Automation and high-throughput synthesis platforms can be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Autocamtide-3 primarily undergoes phosphorylation reactions catalyzed by CaMKII. The threonine residue at position 287 is the primary site of phosphorylation.
Common Reagents and Conditions
Reagents: Calcium ions (Ca²⁺), calmodulin, adenosine triphosphate (ATP)
Conditions: The reaction is typically carried out in a buffer containing 50 mM PIPES (pH 7.0), 10 mM magnesium chloride, 0.1 mg/mL bovine serum albumin, 0.5 mM calcium chloride, 50 µM ATP, and 1 µM calmodulin
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be detected and quantified using various biochemical assays.
Scientific Research Applications
Autocamtide-3 is extensively used in scientific research to study the function and regulation of CaMKII. Some key applications include:
Neuroscience: Investigating the role of CaMKII in synaptic plasticity and memory formation.
Cardiology: Studying the involvement of CaMKII in cardiac function and its potential as a therapeutic target for heart diseases.
Cell Biology: Exploring the signaling pathways regulated by CaMKII in various cellular processes.
Drug Development: Screening for potential inhibitors of CaMKII as therapeutic agents for diseases such as heart failure and arrhythmias .
Mechanism of Action
Autocamtide-3 exerts its effects by serving as a substrate for CaMKII. The binding of calcium ions to calmodulin activates CaMKII, which then phosphorylates this compound at the threonine residue. This phosphorylation event is crucial for the regulation of downstream signaling pathways involved in synaptic plasticity, cardiac function, and other cellular processes .
Comparison with Similar Compounds
Autocamtide-3 is unique in its high specificity for CaMKII. Similar compounds include:
Autocamtide-2: Another peptide substrate for CaMKII, but with different amino acid sequence and phosphorylation sites.
This compound-derived inhibitory peptide (AC3-I): A peptide inhibitor derived from this compound, used to specifically inhibit CaMKII activity
These compounds are used in research to dissect the specific roles and regulatory mechanisms of CaMKII in various biological contexts.
Properties
Molecular Formula |
C65H113N21O20 |
|---|---|
Molecular Weight |
1508.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H113N21O20/c1-31(2)25-43(81-52(93)34(7)75-55(96)39(16-11-13-23-67)77-54(95)38(68)15-10-12-22-66)60(101)82-44(27-37-29-72-30-74-37)61(102)78-40(17-14-24-73-65(70)71)56(97)79-41(18-20-47(69)88)57(98)80-42(19-21-48(89)90)58(99)86-51(36(9)87)63(104)85-50(33(5)6)62(103)83-45(28-49(91)92)59(100)76-35(8)53(94)84-46(64(105)106)26-32(3)4/h29-36,38-46,50-51,87H,10-28,66-68H2,1-9H3,(H2,69,88)(H,72,74)(H,75,96)(H,76,100)(H,77,95)(H,78,102)(H,79,97)(H,80,98)(H,81,93)(H,82,101)(H,83,103)(H,84,94)(H,85,104)(H,86,99)(H,89,90)(H,91,92)(H,105,106)(H4,70,71,73)/t34-,35-,36+,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 |
InChI Key |
SKKYWKZBFLZUDN-CFWYEEEESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



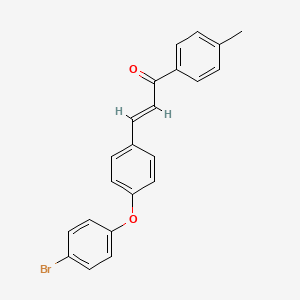
![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)

